molecular formula C22H23N3O5S B2513470 8-((4-Acetylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1184971-04-7

8-((4-Acetylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2513470
CAS No.: 1184971-04-7
M. Wt: 441.5
InChI Key: PFBRILUSPAQFSC-UHFFFAOYSA-N
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Description

8-((4-Acetylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Biological Activity

The compound 8-((4-Acetylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane family, which has garnered interest for its potential biological activities, particularly in the realm of pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Efficacy Studies

Several studies have evaluated the biological activity of related compounds within the same structural framework:

StudyCompoundBiological ActivityModel OrganismKey Findings
8-(3-(Bis(4-fluorophenyl)amino)propyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-oneAntipsychoticRatsEffective at reducing catalepsy with minimal side effects.
Various triazaspiro derivativesEnzymatic inhibitionIn vitro assaysDemonstrated inhibition of protein tyrosine phosphatases (PTPs).

Case Studies

A notable case study involved the administration of a structurally similar triazaspiro compound in squirrel monkeys. The study observed that the compound effectively inhibited avoidance behavior while maintaining a safety profile with regard to motor function . This suggests potential therapeutic applications in treating disorders characterized by avoidance behavior.

Discussion

The biological activities associated with This compound highlight its potential as a therapeutic agent. Its interactions with GPCRs and potential antipsychotic properties make it a candidate for further investigation in psychopharmacology.

Properties

IUPAC Name

8-(4-acetylphenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-15(26)16-5-9-19(10-6-16)31(28,29)25-13-11-22(12-14-25)23-20(21(27)24-22)17-3-7-18(30-2)8-4-17/h3-10H,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBRILUSPAQFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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